molecular formula C8H3F5O B137035 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde CAS No. 134099-20-0

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B137035
CAS No.: 134099-20-0
M. Wt: 210.1 g/mol
InChI Key: RQXOWNQOFWLPSV-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 3 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 4 is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the fluorination of 4-(trifluoromethyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs in the presence of a solvent like acetonitrile and under controlled temperature conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms and the trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: 2,3-Difluoro-4-(trifluoromethyl)benzoic acid.

    Reduction: 2,3-Difluoro-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophilic reagent due to the presence of the electron-withdrawing fluorine atoms and trifluoromethyl group. This makes it highly reactive towards nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the additional fluorine atoms at positions 2 and 3.

    4-(Trifluoromethyl)benzaldehyde: Similar structure but lacks the fluorine atoms at positions 2 and 3.

    2,3-Difluorobenzaldehyde: Similar structure but lacks the trifluoromethyl group at position 4.

Uniqueness

2,3-Difluoro-4-(trifluoromethyl)benzaldehyde is unique due to the presence of both the trifluoromethyl group and the two fluorine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

2,3-difluoro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXOWNQOFWLPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407471
Record name 2,3-difluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134099-20-0
Record name 2,3-difluoro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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